6,7-Dimethyl-5,6,7,8-tetrahydropteridin-2-amine 6,7-Dimethyl-5,6,7,8-tetrahydropteridin-2-amine
Brand Name: Vulcanchem
CAS No.: 16048-62-7
VCID: VC0103038
InChI: InChI=1S/C8H13N5/c1-4-5(2)12-7-6(11-4)3-10-8(9)13-7/h3-5,11H,1-2H3,(H3,9,10,12,13)
SMILES: CC1C(NC2=NC(=NC=C2N1)N)C
Molecular Formula: C8H13N5
Molecular Weight: 179.227

6,7-Dimethyl-5,6,7,8-tetrahydropteridin-2-amine

CAS No.: 16048-62-7

Cat. No.: VC0103038

Molecular Formula: C8H13N5

Molecular Weight: 179.227

* For research use only. Not for human or veterinary use.

6,7-Dimethyl-5,6,7,8-tetrahydropteridin-2-amine - 16048-62-7

Specification

CAS No. 16048-62-7
Molecular Formula C8H13N5
Molecular Weight 179.227
IUPAC Name 6,7-dimethyl-5,6,7,8-tetrahydropteridin-2-amine
Standard InChI InChI=1S/C8H13N5/c1-4-5(2)12-7-6(11-4)3-10-8(9)13-7/h3-5,11H,1-2H3,(H3,9,10,12,13)
Standard InChI Key IAXDLDQYKBXQGI-UHFFFAOYSA-N
SMILES CC1C(NC2=NC(=NC=C2N1)N)C

Introduction

Basic Chemical Information

Chemical Structure and Properties

6,7-Dimethyl-5,6,7,8-tetrahydropteridin-2-amine belongs to the pteridine family of heterocyclic compounds. Its structure is characterized by a bicyclic system with methyl groups at the 6 and 7 positions and an amino group at the 2-position. The tetrahydro prefix indicates that four hydrogen atoms have been added to the basic pteridine structure, specifically at positions 5, 6, 7, and 8, resulting in a partially saturated ring system. This partial saturation significantly influences the compound's physical and chemical properties, including its solubility and reactivity.

The molecular properties of 6,7-Dimethyl-5,6,7,8-tetrahydropteridin-2-amine are summarized in the following table:

PropertyValue
CAS No.16048-62-7
Molecular FormulaC8H13N5
Molecular Weight179.227 g/mol
IUPAC Name6,7-dimethyl-5,6,7,8-tetrahydropteridin-2-amine
Standard InChIInChI=1S/C8H13N5/c1-4-5(2)12-7-6(11-4)3-10-8(9)13-7/h3-5,11H,1-2H3,(H3,9,10,12,13)
Standard InChIKeyIAXDLDQYKBXQGI-UHFFFAOYSA-N
SMILESCC1C(NC2=NC(=NC=C2N1)N)C
PubChem Compound45099753

Identification and Classification

As a pteridine derivative, 6,7-Dimethyl-5,6,7,8-tetrahydropteridin-2-amine is classified among heterocyclic compounds containing nitrogen atoms. The basic pteridine structure consists of fused pyrimidine and pyrazine rings, forming a bicyclic system with four nitrogen atoms. This particular derivative is distinguished by its specific substitution pattern, with methyl groups at positions 6 and 7 and an amino group at position 2.

The identification of this compound in research contexts relies on various analytical methods, including mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared spectroscopy. The unique spectroscopic fingerprint produced by these methods allows researchers to confirm the identity and purity of 6,7-Dimethyl-5,6,7,8-tetrahydropteridin-2-amine in experimental samples.

Structural Analysis

Bicyclic Structure

The core structure of 6,7-Dimethyl-5,6,7,8-tetrahydropteridin-2-amine consists of a bicyclic system formed by the fusion of pyrazine and pyrimidine rings. The pteridine base structure has been modified through the addition of hydrogen atoms at positions 5, 6, 7, and 8, resulting in a tetrahydropteridine framework. This partial saturation alters the electronic properties of the molecule compared to fully aromatic pteridines, affecting its reactivity and biological interactions.

The tetrahydropteridine structure serves as a versatile scaffold for various biological molecules. Compared to the base tetrahydropteridine (which has a molecular formula of C6H8N4), 6,7-Dimethyl-5,6,7,8-tetrahydropteridin-2-amine incorporates additional methyl groups and an amino function, creating a more complex and specialized molecular architecture . This structural elaboration allows for more specific interactions with biological targets.

Functional Groups

The functionality of 6,7-Dimethyl-5,6,7,8-tetrahydropteridin-2-amine is largely determined by its key functional groups:

  • The amino group at position 2 contributes significantly to the compound's biological activity, serving as a potential hydrogen bond donor in interactions with enzymes and receptors. This group can participate in various biochemical reactions and plays a crucial role in the compound's function as a potential enzyme modulator.

  • The methyl groups at positions 6 and 7 enhance the lipophilicity of the molecule, affecting its solubility profile and membrane permeability. These methyl substituents also create steric effects that influence the molecule's three-dimensional conformation and its binding affinity to target proteins.

  • The nitrogen atoms in the ring system serve as potential hydrogen bond acceptors and may participate in coordination with metal ions in biological systems, which is relevant for various enzymatic processes.

Synthesis Methods

Condensation Reactions

Biological Activity

Enzymatic Interactions

6,7-Dimethyl-5,6,7,8-tetrahydropteridin-2-amine exhibits distinct biological activities compared to other pteridine derivatives, largely due to its unique structural features. The presence of methyl groups at positions 6 and 7 significantly alters its interactions with enzymes, potentially affecting binding affinity and specificity. The compound may function as a cofactor or modulator for specific enzymes, similar to how other pteridine derivatives participate in various biochemical processes.

By comparing with related compounds, it can be inferred that 6,7-Dimethyl-5,6,7,8-tetrahydropteridin-2-amine might interact with enzymes involved in one-carbon metabolism and neurotransmitter synthesis. The amino group at position 2 likely plays a critical role in these interactions, forming hydrogen bonds with amino acid residues in enzyme active sites or allosteric binding pockets.

Biochemical Pathways

Like other pteridine derivatives, 6,7-Dimethyl-5,6,7,8-tetrahydropteridin-2-amine is involved in various biochemical pathways. The compound's structural relationship to known pteridine cofactors suggests potential roles in processes such as:

  • One-carbon metabolism, which is essential for nucleotide synthesis and methylation reactions

  • Neurotransmitter biosynthesis, particularly in pathways involving aromatic amino acid hydroxylation

  • Oxidative metabolism, where it might function as an electron transfer agent

The specific substitution pattern of this compound, with methyl groups at positions 6 and 7, enhances its solubility characteristics compared to the basic pteridine structure, potentially affecting its bioavailability and distribution within biological systems. This feature makes it particularly interesting for research into improved cofactor derivatives with enhanced pharmacokinetic properties.

Comparison with Related Compounds

Structural Similarities and Differences

6,7-Dimethyl-5,6,7,8-tetrahydropteridin-2-amine shares structural features with several related pteridine derivatives, but is distinguished by its specific substitution pattern. The following table compares key structural characteristics of this compound with related molecules:

CompoundStructural CharacteristicsUnique Features
6,7-Dimethyl-5,6,7,8-tetrahydropteridin-2-amineMethyl groups at positions 6 and 7, amino group at position 2Enhanced solubility, altered enzyme interactions
5,6,7,8-Tetrahydropteridin-4-amineAmino group at position 4Role in neurotransmitter synthesis, antioxidant properties
(6S)-2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4(1H)-oneMethyl group at position 6, amino group at position 2, oxo group at position 4Stereochemically defined S-configuration
Tetrahydropteridine (base structure)Basic pteridine structure with saturated pyrazine ringServes as the core structure for various derivatives

This comparison highlights how small variations in substitution patterns can lead to significant differences in biochemical functions. The position of the amino group (position 2 versus position 4) and the presence of methyl groups at specific locations create distinct molecular recognition profiles.

Functional Comparison

From a functional perspective, 6,7-Dimethyl-5,6,7,8-tetrahydropteridin-2-amine exhibits both similarities and differences compared to related compounds. While all pteridine derivatives share common structural elements that allow them to interact with specific enzymes and receptors, the unique substitution pattern of each compound determines its specific biological role.

For instance, compared to 5,6,7,8-Tetrahydropteridin-4-amine, which plays a significant role in neurotransmitter synthesis and exhibits antioxidant properties, 6,7-Dimethyl-5,6,7,8-tetrahydropteridin-2-amine likely interacts with a different set of enzymes due to its amino group being at position 2 rather than position 4. The presence of methyl groups at positions 6 and 7 further distinguishes its functional profile, potentially affecting binding affinity and selectivity for specific biological targets.

Similarly, the structural differences between 6,7-Dimethyl-5,6,7,8-tetrahydropteridin-2-amine and (6S)-2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one, particularly the presence of an oxo group at position 4 in the latter, result in distinct functional properties despite both compounds having an amino group at position 2 .

Research Applications

Current Research

Current research on 6,7-Dimethyl-5,6,7,8-tetrahydropteridin-2-amine focuses on understanding its potential roles in various biochemical processes. The compound's structural relationship to known pteridine cofactors makes it of interest in studies of enzyme modulation and metabolic pathways. Researchers are investigating its interactions with specific enzymes, particularly those involved in one-carbon metabolism and neurotransmitter biosynthesis.

Additionally, studies comparing the biological activities of different pteridine derivatives are helping to elucidate structure-activity relationships within this class of compounds. By examining how specific structural features, such as the position of amino groups and the presence of methyl substituents, affect biological function, researchers aim to develop a more comprehensive understanding of pteridine biochemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator